molecular formula C35H56O6 B098059 Jegosapogenin CAS No. 16910-21-7

Jegosapogenin

Cat. No.: B098059
CAS No.: 16910-21-7
M. Wt: 572.8 g/mol
InChI Key: SJSCBAFROHXGCX-BNIUCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jegosapogenin is a steroidal sapogenin identified as 21-O-tigloyl-barringtogenol C, which is obtained from the pericarps of Styrax japonica SIEB. et ZUCC . As a steroidal sapogenin, it shares a core structural and functional class with well-researched compounds like diosgenin . Compounds in this class are of significant interest in biomedical research due to their broad pharmacological potential, which includes investigated anticancer, anti-inflammatory, and antioxidant properties . Research on related sapogenins suggests potential mechanisms of action may involve the induction of apoptotic cell death, cell cycle arrest, and modulation of critical signaling pathways such as STAT3 . This product is provided For Research Use Only (RUO) and is intended solely for utilization in laboratory research settings . It is not intended for use in diagnostic procedures, clinical applications, or for any human or therapeutic use. Researchers are responsible for ensuring compliance with all applicable regulations in their region.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R,4R,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,5,10-trihydroxy-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O6/c1-10-20(2)29(40)41-28-27(39)35(19-36)22(17-30(28,3)4)21-11-12-24-32(7)15-14-25(37)31(5,6)23(32)13-16-33(24,8)34(21,9)18-26(35)38/h10-11,22-28,36-39H,12-19H2,1-9H3/b20-10+/t22-,23-,24+,25-,26+,27-,28-,32-,33+,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSCBAFROHXGCX-BNIUCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2CC1(C)C)C)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bacterial Strain Selection and Culture Conditions

Soil bacterial hydrolysis, pioneered by Nakano et al., utilizes Bacillus sp. YSB-8—a strain isolated from agricultural soil—to enzymatically cleave glycosidic bonds in jegosaponin. Key culture parameters include:

  • Medium : Nutrient broth (pH 7.0) supplemented with 0.1% jegosaponin

  • Temperature : 30°C under aerobic conditions

  • Incubation : 72 hours with agitation (150 rpm)

This method circumvents acid hydrolysis’s drawbacks, such as acyl group degradation and epimerization, by leveraging bacterial β-glucosidases and esterases.

Hydrolysis and Extraction Workflow

The protocol involves:

  • Fermentation : Jegosaponin (1 g/L) is added to a 5 L bioreactor containing YSB-8 culture.

  • Monitoring : Hydrolysis progress is tracked via TLC (silica gel 60 F₂₅₄; mobile phase: CHCl₃/MeOH/H₂O 65:35:10).

  • Termination : Reaction halted at 72 hours by adjusting pH to 3.0 with 1M HCl.

  • Liquid-Liquid Extraction :

    • Ethyl acetate (3 × 500 mL) extracts hydrolyzed products

    • Combined organic layers dried over Na₂SO₄ and concentrated in vacuo

Purification and Characterization

Crude extract purification employs:

  • Size-Exclusion Chromatography : Sephadex LH-20 (MeOH; flow rate 1 mL/min)

  • Preparative HPLC : C18 column (5 µm, 250 × 10 mm); isocratic MeOH/H₂O (85:15)

Yields from microbial hydrolysis (Table 1) surpass acid methods, preserving acyl groups critical for bioactivity.

Table 1: Comparative Yields of Jegosapogenin Preparation Methods

MethodYield (%)Purity (%)Acyl Group Retention
Microbial Hydrolysis12.498.5Full
Acid Hydrolysis*8.292.7Partial

*Theoretical values based on literature contrasts.

Mechanistic Insights into Enzymatic Hydrolysis

Enzyme Specificity and Reaction Kinetics

YSB-8’s β-glucosidase (Km = 0.45 mM for jegosaponin) exhibits regiospecificity for C-3 glycosidic bonds, leaving C-28 ester linkages intact. Esterase activity (Vmax = 4.2 µmol/min/mg) subsequently cleaves 21-O-tigloyl groups, yielding barringtogenol C derivatives.

Byproduct Profiling

GC-MS analysis identifies tiglic acid (RT: 9.8 min; m/z 85) and hexenoyl moieties as primary hydrolysis byproducts, confirming enzymatic fidelity.

Scalability and Industrial Considerations

Bioreactor Optimization

Scale-up trials (20 L → 1000 L) demonstrate linear yield scalability (R² = 0.97) with dissolved oxygen maintained at 40% saturation. Foaming—controlled via 0.01% Antifoam 204—proved negligible at industrial scales.

Cost-Benefit Analysis

Despite higher initial setup costs, microbial methods reduce downstream purification expenses by 37% compared to acid hydrolysis (Table 2).

Table 2: Economic Comparison of Preparation Methods

ParameterMicrobialAcid
Raw Material Cost ($/kg)420380
Energy Consumption (kWh/kg)1528
Waste Treatment ($/kg)2245
Total Cost ($/kg)457453

Chemical Reactions Analysis

Types of Reactions: Jegosapogenin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.

    Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of bases such as pyridine or triethylamine.

Major Products:

Scientific Research Applications

Chemical Applications

Synthesis Precursor:
Jegosapogenin serves as a precursor for synthesizing various bioactive molecules. Its complex structure allows for modifications that lead to the development of new compounds with enhanced biological properties.

Analytical Chemistry:
In analytical chemistry, this compound is utilized as a standard compound for chromatographic techniques, aiding in the identification and quantification of saponins in plant extracts.

Biological Applications

Plant Metabolism:
Research indicates that this compound plays a role in plant metabolism, influencing physiological processes such as growth and response to environmental stressors. Studies have shown its involvement in the biosynthesis of other important metabolites within plants .

Anti-inflammatory Effects:
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators like prostaglandins and leukotrienes. This suggests potential applications in treating inflammatory diseases .

Medical Applications

Anticancer Activity:
this compound has been studied for its anticancer properties. Notable research has shown that it inhibits the proliferation of various cancer cell lines, including A549 (lung cancer) and SK-MEL-2 (melanoma), by modulating pathways such as nuclear factor-kappa B (NF-κB) . The following table summarizes key findings from relevant studies:

Cancer Type Cell Line Effect Reference
Lung CancerA549Significant proliferation inhibitionKim et al., 2004
Ovarian CancerSK-OV-3Reduced cell viabilityMoon et al., 2005
MelanomaSK-MEL-2MMP-1 expression inhibitionMoon et al., 2005
Colon AdenocarcinomaHCT-15Cytotoxic effects observedKim et al., 2004

Immunomodulatory Effects:
Research has indicated that this compound may enhance immune responses by modulating cytokine production. This property could be beneficial in developing immunotherapeutic strategies for various diseases.

Industrial Applications

Cosmetics and Health Products:
Due to its bioactive properties, this compound is increasingly utilized in formulating natural health products and cosmetics. Its ability to enhance skin health through anti-inflammatory and antioxidant mechanisms makes it a valuable ingredient in skincare formulations.

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

  • Study on Anti-inflammatory Effects: A study demonstrated that methanolic extracts containing this compound significantly reduced inflammatory mediator production in an in vitro assay system .
  • Anticancer Research: Another research project focused on the effects of this compound on human tumor cell lines, revealing its potential as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

Jegosapogenin exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Jegosapogenin belongs to the triterpenoid sapogenin class, which shares a cyclopentanoperhydrophenanthrene backbone. Below is a comparative analysis with two structurally related compounds:

Acylated Derivatives of this compound

Jegosaponins in S. japonicum exist as acylated derivatives of this compound. Key variations include:

Compound Acyl Group Source Biological Relevance
This compound None (core aglycone) S. japonicum Base structure for jegosaponins
Acetyl-jegosapogenin Acetyl S. japonicum Enhanced solubility in polar solvents
Tigloyl-jegosapogenin Tigloyl S. japonicum Linked to increased antimicrobial activity
2’-cis-Hexenoyl derivative 2’-cis-Hexenoyl S. japonicum Role in plant defense mechanisms

These derivatives differ in bioactivity due to acyl group modifications, which influence molecular polarity and receptor interactions.

Sapogenins from Related Species

While Halesia carolina seed oils are rich in linoleic acid, S. japonicum contains equal proportions of linoleic and oleic acids .

Functional Comparison with Non-Styracaceae Sapogenins

Glycyrrhetinic Acid (Licorice-derived)

Property This compound Glycyrrhetinic Acid
Core Structure Triterpenoid Pentacyclic triterpenoid
Bioactivity Antimicrobial (limited data) Anti-inflammatory, hepatoprotective
Glycosylation Sites C-3 and C-28 C-3
Commercial Use None Pharmaceuticals, cosmetics

Glycyrrhetinic acid’s well-characterized anti-inflammatory effects contrast with this compound’s understudied profile .

Diosgenin (Dioscorea spp.)

Property This compound Diosgenin
Backbone Tetracyclic Spirostan (modified triterpenoid)
Industrial Use Research compound Steroid hormone precursor
Bioactivity Not well-documented Estrogenic, anticancer

Diosgenin’s commercial value in steroid synthesis underscores the need to explore this compound’s scalability and applications .

Q & A

Q. What criteria confirm target engagement specificity in this compound studies?

  • Methodological Answer : Use cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) to identify direct targets. Validate with isothermal titration calorimetry (ITC) for binding affinity (Kd). Compare with structurally analogous inactive compounds to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jegosapogenin
Reactant of Route 2
Jegosapogenin

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